N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
CAS No.: 62195-07-7
Cat. No.: VC15915024
Molecular Formula: C12H14N4O3
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide - 62195-07-7](/images/structure/VC15915024.png)
Specification
CAS No. | 62195-07-7 |
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Molecular Formula | C12H14N4O3 |
Molecular Weight | 262.26 g/mol |
IUPAC Name | N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C12H14N4O3/c1-8(2)7-13-11(17)10-12(16(18)19)15-6-4-3-5-9(15)14-10/h3-6,8H,7H2,1-2H3,(H,13,17) |
Standard InChI Key | BBPSMJNJUOPTRX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CNC(=O)C1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Introduction
Molecular Architecture and Structural Features
The core structure of the compound consists of an imidazo[1,2-a]pyridine scaffold, a bicyclic system comprising a pyridine ring fused with an imidazole ring. Key substituents include:
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A nitro group (-NO₂) at position 3 of the imidazo ring.
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A carboxamide group (-CONH-) at position 2, substituted with a 2-methylpropyl (isobutyl) chain.
Molecular Formula and Weight
Based on structural analysis and analogous compounds , the molecular formula is calculated as C₁₂H₁₅N₄O₃, with a molecular weight of 263.28 g/mol. Experimental data for this specific compound are unavailable in the reviewed literature, necessitating further characterization.
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₂H₁₅N₄O₃ |
Molecular Weight | 263.28 g/mol |
Exact Mass | 263.1144 Da |
Topological Polar Surface Area | 97.04 Ų |
LogP (Octanol-Water) | 2.42 (estimated) |
Synthetic Strategies and Reaction Pathways
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions between 2-aminopyridines and α-haloketones or α-bromoesters . For N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide, a plausible route involves:
Step 1: Formation of the Imidazo[1,2-a]pyridine Core
Reaction of 2-aminopyridine with ethyl bromopyruvate under basic conditions yields ethyl imidazo[1,2-a]pyridine-2-carboxylate . Subsequent hydrolysis converts the ester to the carboxylic acid.
Step 2: Nitration at Position 3
Nitration using a mixture of nitric acid and pyridine at low temperatures (0–5°C) introduces the nitro group selectively at position 3 . This step mirrors methodologies reported for nitration of pyridine derivatives, where pyridine acts as both solvent and base .
Step 3: Carboxamide Formation
Conversion of the carboxylic acid to the corresponding acyl chloride (e.g., using thionyl chloride) followed by reaction with isobutylamine yields the target carboxamide . This approach aligns with synthetic routes for analogous N-alkylcarboxamides .
Table 2: Key Synthetic Intermediates
Intermediate | Role |
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Ethyl imidazo[1,2-a]pyridine-2-carboxylate | Core structure precursor |
3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid | Nitrated intermediate |
3-Nitroimidazo[1,2-a]pyridine-2-carbonyl chloride | Acylating agent for amidation |
Physicochemical and Spectroscopic Characterization
While experimental data for the title compound are scarce, inferences can be drawn from related structures:
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¹H NMR: Expected signals include aromatic protons from the imidazo[1,2-a]pyridine core (δ 7.5–9.0 ppm), a singlet for the nitro group’s adjacent proton, and multiplet signals for the isobutyl group (δ 0.9–1.5 ppm for CH₃, δ 1.7–2.1 ppm for CH₂) .
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IR Spectroscopy: Strong absorption bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxamide C=O stretch (~1650 cm⁻¹) .
Challenges and Future Directions
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Synthetic Optimization: Nitration regioselectivity and carboxamide stability under reaction conditions require rigorous control .
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Biological Screening: Prioritize in vitro assays against microbial pathogens and cancer cell lines to identify lead candidates.
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Computational Modeling: Molecular docking studies could predict target engagement with enzymes like SDH or falcipain-2 .
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